Array ( [bid] => 7925388 ) Buy 2-Chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide

2-Chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide

Catalog No.
S8209296
CAS No.
M.F
C13H17ClFNO
M. Wt
257.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl...

Product Name

2-Chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-propan-2-ylacetamide

Molecular Formula

C13H17ClFNO

Molecular Weight

257.73 g/mol

InChI

InChI=1S/C13H17ClFNO/c1-9(2)16(13(17)8-14)10(3)11-4-6-12(15)7-5-11/h4-7,9-10H,8H2,1-3H3

InChI Key

ZFIHXFGLHQDAOH-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C1=CC=C(C=C1)F)C(=O)CCl

Canonical SMILES

CC(C)N(C(C)C1=CC=C(C=C1)F)C(=O)CCl

2-Chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide is a chemical compound with the molecular formula C13H17ClFNO. It features a chloro group and a fluorophenyl moiety, which contribute to its unique properties. The compound's structure includes an acetamide functional group, making it relevant in various chemical and biological applications. Its specific arrangement of atoms and functional groups allows for interactions that can be exploited in medicinal chemistry and agrochemical formulations .

Typical of amides. Key reactions include:

  • Nucleophilic Acyl Substitution: The carbonyl carbon of the acetamide can be attacked by nucleophiles, leading to the formation of new amides or other derivatives.
  • Hydrolysis: In the presence of water and acidic or basic conditions, 2-chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The compound may also be reduced to form secondary or tertiary amines, depending on the reaction conditions used.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals or agrochemicals .

Preliminary studies suggest that 2-chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide exhibits notable biological activity, particularly in the realm of pharmacology. Its structural components may contribute to:

  • Antimicrobial Activity: Compounds with similar structures often show efficacy against various bacterial strains.
  • Analgesic Properties: Some derivatives have been investigated for pain relief applications, suggesting potential therapeutic uses in analgesia.
  • Anti-inflammatory Effects: The presence of fluorine in the phenyl ring may enhance anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .

The synthesis of 2-chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide can be achieved through several methods:

  • Direct Acylation: Reacting 4-fluoroethylbenzene with isopropylamine and acetic anhydride under controlled conditions can yield the desired acetamide.
  • Substitution Reactions: Starting from 2-chloroacetophenone, nucleophilic substitution with appropriate amines can produce this compound.
  • Multistep Synthesis: Utilizing intermediates such as 4-fluorobenzaldehyde followed by reductive amination with isopropylamine can also lead to the formation of this compound.

Each method has its advantages regarding yield, purity, and scalability, making them suitable for industrial applications .

2-Chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide finds applications across various fields:

  • Pharmaceuticals: It is explored as a potential drug candidate due to its biological activity.
  • Agrochemicals: The compound's properties may lend themselves well to herbicide or pesticide formulations.
  • Chemical Intermediates: It serves as a building block in synthesizing more complex organic molecules.

These applications highlight its versatility in both medicinal chemistry and agricultural sciences .

Interaction studies involving 2-chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide focus on its binding affinity with various biological targets. Initial findings suggest:

  • Enzyme Inhibition: The compound may inhibit certain enzymes related to inflammation or bacterial growth.
  • Receptor Binding: It could interact with specific receptors in the central nervous system, indicating potential analgesic effects.

These studies are crucial for understanding how this compound functions at a molecular level and its potential therapeutic uses .

Several compounds exhibit structural similarities to 2-chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide, including:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-N-(4-fluorophenyl)acetamideLacks ethyl substitutionSimpler structure; primarily studied for analgesic effects
N-[1-(4-fluorophenyl)-ethyl]-N-isopropylacetamideNo chloro substituentFocused more on anti-inflammatory properties
2-Fluoro-N-[1-(4-chlorophenyl)-ethyl]-N-isopropylacetamideDifferent halogen substitutionExplored for different biological activities due to fluorine placement

The uniqueness of 2-chloro-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide lies in its specific combination of halogen substitutions and functional groups, which may enhance its biological activity compared to similar compounds. This specificity makes it a valuable subject for further research in medicinal chemistry and related fields .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

257.0982700 g/mol

Monoisotopic Mass

257.0982700 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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